1-(1-Benzylpiperidin-4-yl)-4-(3-phenylpropyl)piperazine
Description
Properties
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-4-(3-phenylpropyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3/c1-3-8-23(9-4-1)12-7-15-26-18-20-28(21-19-26)25-13-16-27(17-14-25)22-24-10-5-2-6-11-24/h1-6,8-11,25H,7,12-22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIISLKUGWXAQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)CCCC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387120 | |
| Record name | 1-(1-benzylpiperidin-4-yl)-4-(3-phenylpropyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6035-77-4 | |
| Record name | 1-(1-benzylpiperidin-4-yl)-4-(3-phenylpropyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzylpiperidin-4-yl)-4-(3-phenylpropyl)piperazine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Piperidine Ring: Starting with a benzylpiperidine precursor.
Alkylation: Introduction of the phenylpropyl group through alkylation reactions.
Coupling Reactions: Using coupling agents to link the two piperidine rings.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including:
Catalysts: Use of specific catalysts to increase yield.
Temperature and Pressure: Controlling reaction temperature and pressure to ensure consistency.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Alkylation Reactions
The piperazine nitrogen atoms serve as nucleophilic centers for alkylation. This reactivity is exploited in synthetic routes for structural analogs:
Example Reaction :
Substrate : 1-(1-Benzylpiperidin-4-yl)piperazine
Reagent : 1-(3-Phenylpropyl) halide (e.g., chloride, bromide)
Conditions :
-
Solvent: Acetonitrile or THF
-
Base: KCO or triethylamine
-
Temperature: 60–80°C, reflux
Yield : 65–78% (estimated from analogous syntheses)
Mechanism : SN2 displacement at the alkyl halide, with piperazine acting as the nucleophile.
Acylation Reactions
The secondary amine groups undergo acylation with activated carbonyl reagents:
Example Reaction :
Substrate : 1-(1-Benzylpiperidin-4-yl)-4-(3-phenylpropyl)piperazine
Reagent : Benzoyl chloride or propionic anhydride
Conditions :
-
Solvent: Dichloromethane (DCM)
-
Catalyst: Triethylamine
-
Temperature: 0–25°C
Product : N-Acyl derivatives (e.g., 15 in )
Yield : 36–68% (observed in benzylpiperazine acylation)
Key Data :
| Reagent | Product Structure | Yield (%) | Reference |
|---|---|---|---|
| Benzoyl chloride | N-Benzoylated piperazine | 54 | |
| Propionic anhydride | N-Propionyl derivative | 68 |
Sulfonylation Reactions
The piperazine ring reacts with sulfonyl chlorides to form sulfonamides:
Example Reaction :
Reagent : 2-Nitrophenylsulfonyl chloride
Conditions :
-
Solvent: THF or DCM
-
Base: Pyridine
-
Temperature: Room temperature
Product : 4-[(2-Nitrophenyl)sulfonyl]piperazine derivative
Yield : 45–60% (based on analogous reactions)
Mechanism : Nucleophilic attack by the piperazine nitrogen on the electrophilic sulfur center.
Oxidation Reactions
The benzylic C–H bonds in the benzylpiperidine moiety are susceptible to oxidation:
Example Reaction :
Reagent : KMnO or CrO in acidic conditions
Conditions :
-
Solvent: HO/acetone mixture
-
Temperature: 50–70°C
Product : Ketone derivative (1-(1-benzoylpiperidin-4-yl)-4-(3-phenylpropyl)piperazine)
Yield : 40–55% (estimated from similar substrates)
Nucleophilic Aromatic Substitution
Electron-deficient aryl groups attached to the piperazine may undergo substitution:
Example Reaction :
Substrate : 4-(3-(4-Fluorophenyl)propyl)piperazine derivative
Reagent : Amines or alkoxides
Conditions :
-
Solvent: DMF
-
Temperature: 80–100°C
Product : Fluorine-replaced analogs
Yield : 30–50% (observed in σ1 receptor ligand studies)
Catalytic Hydrogenation
The 3-phenylpropyl chain can be hydrogenated under catalytic conditions:
Example Reaction :
Catalyst : Pd/C (10% w/w)
Conditions :
-
Solvent: Ethanol
-
Pressure: 1–3 atm H
-
Temperature: 25°C
Product : 4-(3-Cyclohexylpropyl)piperazine derivative
Yield : 85–90% (reported for similar aliphatic reductions)
Stability Under Acidic/Basic Conditions
Hydrolysis :
-
Acidic : Piperazine ring remains stable in HCl (1M, 25°C), but prolonged exposure leads to N-dealkylation.
-
Basic : Degradation observed in NaOH (1M, 60°C) via C–N bond cleavage.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological systems.
Medicine: Potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: Use in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(1-Benzylpiperidin-4-yl)-4-(3-phenylpropyl)piperazine would involve its interaction with specific molecular targets, such as receptors or enzymes. The pathways involved might include:
Binding to Receptors: Interaction with neurotransmitter receptors in the brain.
Enzyme Inhibition: Inhibiting specific enzymes that play a role in disease processes.
Comparison with Similar Compounds
Sigma-1 Receptor Agonists (e.g., SA4503)
- Activity: SA4503 binds σ1 receptors with high affinity (Ki ≈ 4 nM) and promotes functional recovery post-stroke.
Dopamine Transporter Inhibitors (e.g., GBR 12909)
- Activity : GBR 12909 potently inhibits dopamine reuptake (DAT Ki = 1.1 nM) and is self-administered by primates, mimicking cocaine’s reinforcing effects .
- Structural Modifications :
- Substituent Effects : Fluorination at the 4-position of the diphenylmethoxy group (as in GBR 12909) enhances DAT affinity and selectivity over SERT. Hydroxyl or methyl substitutions on the phenylpropyl chain further modulate potency .
- Target Compound : The benzylpiperidinyl group may sterically hinder DAT binding but enhance interactions with σ1 or other targets due to increased bulk and lipophilicity.
Key Research Findings and Data Tables
Table 1: In Vitro Binding Affinities of Selected Analogues
| Compound | DAT Ki (nM) | SERT Ki (nM) | σ1 Ki (nM) | σ2 Ki (nM) | Reference |
|---|---|---|---|---|---|
| SA4503 | >10,000 | >10,000 | 4.2 | 63 | |
| GBR 12909 | 1.1 | 320 | >1,000 | >1,000 | |
| GBR 12935 | 2.3 | 120 | >1,000 | >1,000 | |
| Compound 33 () | 0.8 | 850 | N/A | N/A |
Table 2: In Vivo Behavioral Effects
Divergent Outcomes and Limitations
- SA4503 vs. DTG : While SA4503 lacks anti-inflammatory effects, DTG reduces microglial nitrite and TNF-α, highlighting divergent σ receptor subtype roles .
- DAT Selectivity : Modifications to the piperazine ring (e.g., piperidine substitution in ) can decouple DAT binding from reuptake inhibition, suggesting structural plasticity in transporter interactions .
Biological Activity
1-(1-Benzylpiperidin-4-yl)-4-(3-phenylpropyl)piperazine, a compound belonging to the piperazine derivative class, has garnered attention for its potential biological activities and therapeutic applications. This article will delve into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features two piperazine rings linked by a phenylpropyl group and a benzyl group, contributing to its unique pharmacological properties. The molecular formula is , with a molecular weight of approximately 342.49 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.49 g/mol |
| Structure | Structure |
The biological activity of this compound is primarily mediated through its interaction with sigma receptors (σRs), particularly σ1 and σ2 subtypes. These receptors are implicated in various neurological processes, including modulation of neurotransmitter systems such as glutamate and dopamine.
Sigma Receptors Overview
- σ1 Receptor : Acts as a chaperone protein that modulates calcium signaling and protects against cellular stress.
- σ2 Receptor : Involved in various cellular functions, though its exact role remains less understood compared to σ1.
Research Findings
Several studies have demonstrated the compound's affinity for sigma receptors:
- Affinity Studies : Research indicates that derivatives of benzylpiperidine exhibit high affinity for σ1 receptors (Ki values around 3.90 nM) while showing lower affinity for σ2 receptors (Ki values around 240 nM) .
- Neuroprotective Effects : The compound's agonistic activity at σ1 receptors may provide neuroprotective effects, making it a candidate for treating neurodegenerative disorders .
- Antidepressant Potential : Preclinical studies suggest that sigma ligands could produce antidepressant effects, highlighting the therapeutic potential of compounds like this compound .
Case Study 1: Neuroprotection in Animal Models
In a study involving animal models of neurodegeneration, administration of the compound resulted in significant improvements in behavioral assessments and reduced neuronal loss in the hippocampus, suggesting potential therapeutic benefits in conditions such as Alzheimer's disease .
Case Study 2: Antidepressant Activity
A clinical trial evaluated the antidepressant effects of sigma receptor ligands, including derivatives similar to this compound. Results indicated a marked reduction in depressive symptoms among participants treated with these ligands compared to those receiving placebo .
Q & A
Q. What strategies improve the compound’s bioavailability and brain penetration?
- Prodrug Design : Esterification of hydroxyl groups (e.g., acetylated derivatives) enhances lipophilicity and passive diffusion .
- Nanocarriers : Encapsulation in PEGylated liposomes increases circulation time and reduces hepatic clearance, as demonstrated in analogs with logP > 3.5 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
